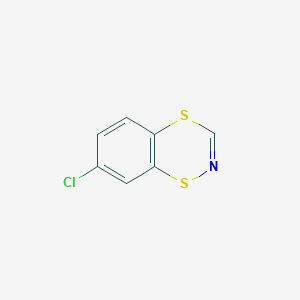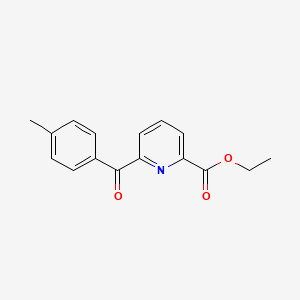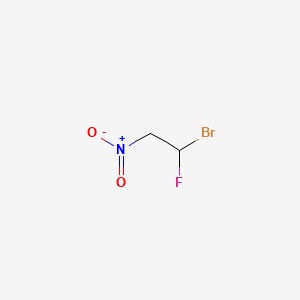
1-Bromo-1-fluoro-2-nitroethane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Bromo-1-fluoro-2-nitroethane is an organic compound with the molecular formula C2H3BrFNO2. It is a member of the nitroalkane family, characterized by the presence of a nitro group (-NO2) attached to an alkane chain. This compound is of interest due to its unique combination of bromine, fluorine, and nitro functional groups, which impart distinct chemical properties and reactivity.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: 1-Bromo-1-fluoro-2-nitroethane can be synthesized through various methods. One common approach involves the halogenation of 1-fluoro-2-nitroethane using bromine in the presence of a suitable catalyst. The reaction typically proceeds under mild conditions, with the bromine substituting a hydrogen atom on the ethane backbone.
Industrial Production Methods: Industrial production of this compound often involves large-scale halogenation processes. These processes are optimized for high yield and purity, utilizing advanced catalytic systems and controlled reaction environments to ensure consistent product quality.
Análisis De Reacciones Químicas
Types of Reactions: 1-Bromo-1-fluoro-2-nitroethane undergoes several types of chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other nucleophiles, such as hydroxide ions or amines, leading to the formation of various substituted derivatives.
Reduction Reactions: The nitro group can be reduced to an amine group using reducing agents like hydrogen gas in the presence of a metal catalyst.
Oxidation Reactions: The compound can undergo oxidation, particularly at the nitro group, to form nitroso or other oxidized derivatives.
Common Reagents and Conditions:
Substitution: Sodium methoxide (NaOCH3) in methanol is a common reagent for substitution reactions.
Reduction: Hydrogen gas (H2) with palladium on carbon (Pd/C) as a catalyst is frequently used for reduction reactions.
Oxidation: Potassium permanganate (KMnO4) in an acidic medium is often employed for oxidation reactions.
Major Products Formed:
Substitution: 1-Fluoro-1-methoxy-2-nitroethane.
Reduction: 1-Bromo-1-fluoro-2-aminoethane.
Oxidation: 1-Bromo-1-fluoro-2-nitrosoethane.
Aplicaciones Científicas De Investigación
1-Bromo-1-fluoro-2-nitroethane has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the preparation of more complex molecules.
Biology: The compound is studied for its potential biological activity, including its interactions with enzymes and other biomolecules.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the production of specialty chemicals and materials, including polymers and agrochemicals.
Mecanismo De Acción
The mechanism of action of 1-Bromo-1-fluoro-2-nitroethane involves its interaction with various molecular targets. The nitro group can participate in redox reactions, while the bromine and fluorine atoms can engage in halogen bonding and other interactions. These properties make it a versatile compound in both chemical and biological contexts.
Comparación Con Compuestos Similares
1-Bromo-2-fluoroethane: Lacks the nitro group, resulting in different reactivity and applications.
1-Bromo-1-fluoro-2-aminoethane:
2-Bromo-1-fluoro-1-iodo-2-nitrobutane: A more complex molecule with additional halogen atoms, leading to unique properties and reactivity.
Uniqueness: 1-Bromo-1-fluoro-2-nitroethane is unique due to its combination of bromine, fluorine, and nitro groups, which confer distinct chemical properties and reactivity. This makes it a valuable compound for various applications in research and industry.
Propiedades
Número CAS |
81991-64-2 |
|---|---|
Fórmula molecular |
C2H3BrFNO2 |
Peso molecular |
171.95 g/mol |
Nombre IUPAC |
1-bromo-1-fluoro-2-nitroethane |
InChI |
InChI=1S/C2H3BrFNO2/c3-2(4)1-5(6)7/h2H,1H2 |
Clave InChI |
NHPDTTNVDXMRHS-UHFFFAOYSA-N |
SMILES canónico |
C(C(F)Br)[N+](=O)[O-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


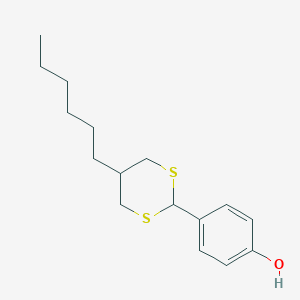
![2-[(2,3-Dichloro-4-methoxyphenyl)sulfanyl]propanoic acid](/img/structure/B14408319.png)

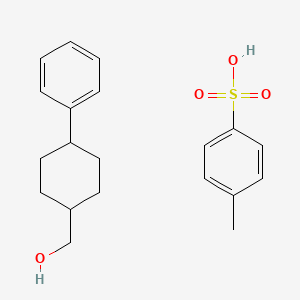
![1-(4-Chlorophenyl)-N-[4-(4-methylphenyl)-1,3-thiazol-2-yl]methanimine](/img/structure/B14408332.png)
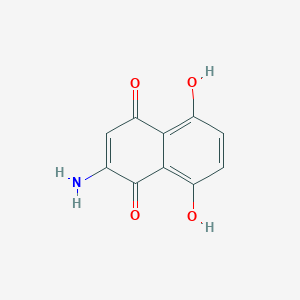
![Silane, trimethyl[(2-methylphenyl)methoxy]-](/img/structure/B14408338.png)
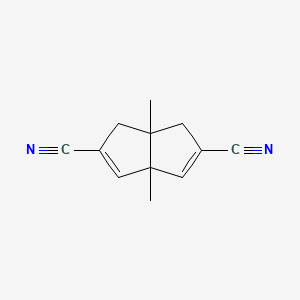
![Dimethyl 2-[2-(pyrrolidin-1-yl)phenyl]but-2-enedioate](/img/structure/B14408347.png)
![Methyl 4-[(heptafluoropropyl)sulfanyl]benzoate](/img/structure/B14408360.png)
![Ethyl {bis[(propan-2-yl)oxy]phosphorothioyl}carbamodithioate](/img/structure/B14408364.png)
![Benzenamine, N-[(5-methyl-2-thienyl)methylene]-](/img/structure/B14408369.png)
